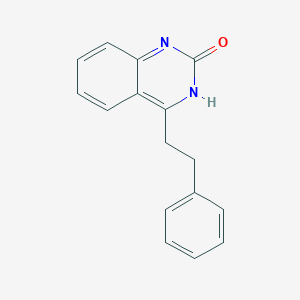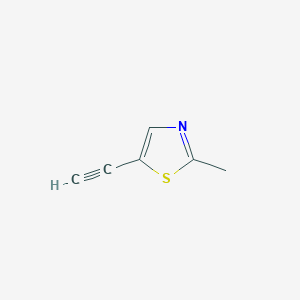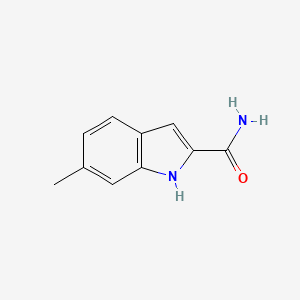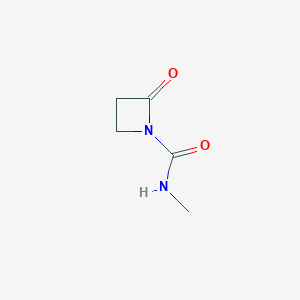
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 2-(dimethylamino)ethoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid typically involves multiple steps:
Etherification: The 4-position of the benzoic acid ring is then functionalized with a 2-(dimethylamino)ethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the dimethylamino group can play crucial roles in binding to molecular targets, influencing the compound’s overall effect .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-(dimethylamino)benzoic acid: Similar structure but lacks the ethoxy group.
4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom instead of the dimethylamino group.
2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid: Contains a sulfamoyl group instead of the dimethylamino group.
Uniqueness
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid is unique due to the presence of both the bromine atom and the 2-(dimethylamino)ethoxy group, which can confer specific chemical and biological properties not found in similar compounds .
Propiedades
Número CAS |
938305-83-0 |
|---|---|
Fórmula molecular |
C11H14BrNO3 |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
3-bromo-4-[2-(dimethylamino)ethoxy]benzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Clave InChI |
FJSGJSWDWABQGF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=C(C=C(C=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)






![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)



